![molecular formula C20H22BrN3O3 B14796730 N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methylbenzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazino carbonyl group plays a crucial role in this interaction, forming stable complexes with the target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide
- N-(4-{[2-(3-Bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
Uniqueness
N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of a 3-methylbutanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H22BrN3O3 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H22BrN3O3/c1-12(2)10-18(25)22-16-8-6-14(7-9-16)19(26)23-24-20(27)15-5-4-13(3)17(21)11-15/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,26)(H,24,27) |
InChI-Schlüssel |
NOONDSMCVJJAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)CC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


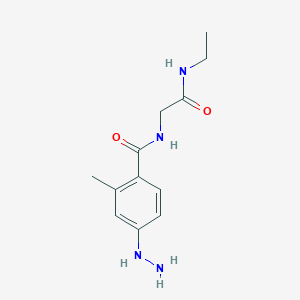
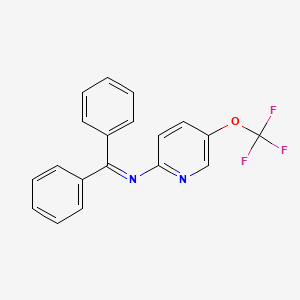

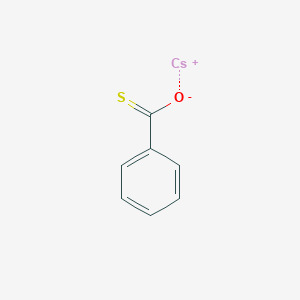
![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
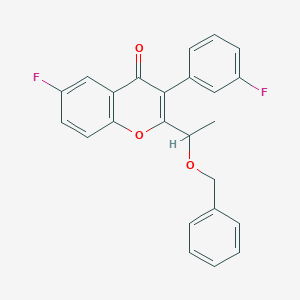
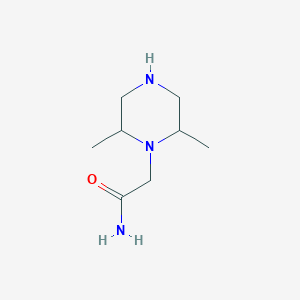
![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
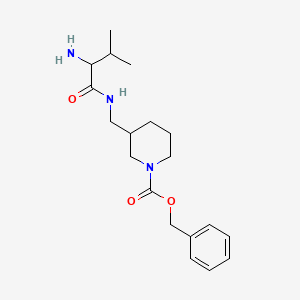
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
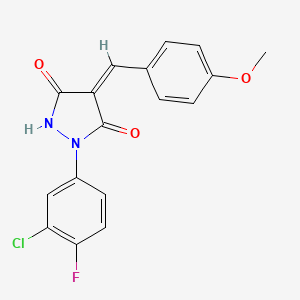
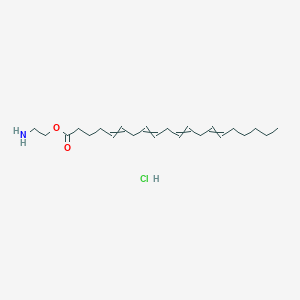
![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
